3-((4-chlorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide
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Overview
Description
The compound “3-((4-chlorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide” belongs to the class of organic compounds known as 1,2,4-thiadiazines . These are organic compounds containing a ring made up of one nitrogen atom, two carbon atoms, and two sulfur atoms .
Molecular Structure Analysis
The molecular structure of this compound would include a benzene ring substituted with a chlorobenzylthio group and a 1,2,4-thiadiazine ring . The exact structure would depend on the specific locations of these substitutions.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Generally, 1,2,4-thiadiazines are solid at room temperature .Scientific Research Applications
Synthesis and Chemical Properties
An innovative synthesis method for 4H-benzo[b][1,4]thiazine 1,1-dioxides, including compounds related to 3-((4-chlorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide, involves ring contraction of 2,5-dihydrobenzo[f][1,2,5]thiadiazepine 1,1-dioxides. This process, which utilizes carbon-sulfur bond formation under mild conditions, highlights the accessibility of benzothiazine 1,1-dioxides from commercially available materials and their significance in pharmacological, medicinal, and industrial domains (Fülöpová et al., 2015).
Biological and Medicinal Applications
A novel series of biologically active 4-hydroxy-N'-(benzylidene)-2H-benzo[e][1,2]thiazine-3-carbohydrazide 1,1-dioxides have been synthesized, starting from sodium saccharin. These compounds, including derivatives structurally related to this compound, were evaluated for their antibacterial and antioxidant activities, demonstrating potential therapeutic applications (Zia-ur-Rehman et al., 2009).
Industrial and Environmental Use
The study on the generation of 4-((trifluoromethyl)thio)-2H-benzo[e][1,2]thiazine 1,1-dioxides introduces a method for incorporating the (trifluoromethyl)thio group into the benzo[e][1,2]thiazine 1,1-dioxide scaffold. This process highlights the versatility of these compounds for potential industrial applications, offering moderate to good yields under mild conditions (Xiao et al., 2013).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-[(4-chlorophenyl)methylsulfanyl]-4H-1λ6,2,4-benzothiadiazine 1,1-dioxide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O2S2/c15-11-7-5-10(6-8-11)9-20-14-16-12-3-1-2-4-13(12)21(18,19)17-14/h1-8H,9H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKFRZWKJNCULCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=NS2(=O)=O)SCC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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